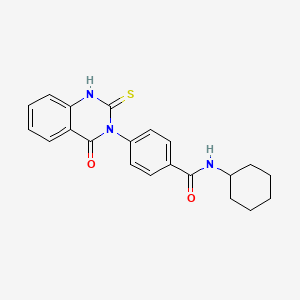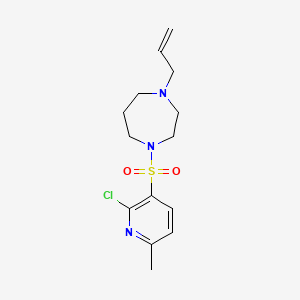
1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane is a compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound belongs to the class of diazepanes, which are known for their diverse biological activities, including anticonvulsant, anxiolytic, and sedative effects. In
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane is not fully understood, but studies have suggested that it works by inhibiting the activity of acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for memory and learning. By inhibiting this enzyme, 1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane can increase the levels of acetylcholine in the brain, thereby improving cognitive function.
Biochemical and Physiological Effects:
1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane has been shown to have several biochemical and physiological effects. Studies have shown that this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which can protect the brain from damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane in lab experiments is its potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. However, one of the limitations of using this compound is its complex synthesis process, which can make it challenging to obtain in large quantities for research purposes.
Orientations Futures
There are several future directions for research on 1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane. One of the significant areas of research is in the development of more efficient synthesis methods that can produce this compound in larger quantities. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in the treatment of other neurodegenerative disorders. Finally, studies are needed to investigate the safety and efficacy of this compound in human clinical trials.
In conclusion, 1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane is a compound that has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of neurodegenerative disorders. While the synthesis process for this compound is complex, further research is needed to explore its potential applications and develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane is a complex process that involves several steps. One of the commonly used methods for synthesizing this compound is through the reaction of 2-chloro-6-methylpyridine-3-amine with 4-bromo-1-butene in the presence of a base such as potassium carbonate. The resulting compound is then treated with sulfonyl chloride to obtain 1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane.
Applications De Recherche Scientifique
1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane has been extensively studied for its potential therapeutic applications. One of the significant areas of research is in the treatment of neurodegenerative disorders such as Alzheimer's disease. Studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for memory and learning. By inhibiting this enzyme, 1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane can increase the levels of acetylcholine in the brain, thereby improving cognitive function.
Propriétés
IUPAC Name |
1-(2-chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2S/c1-3-7-17-8-4-9-18(11-10-17)21(19,20)13-6-5-12(2)16-14(13)15/h3,5-6H,1,4,7-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHBFIVKKSNBDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)S(=O)(=O)N2CCCN(CC2)CC=C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-c]quinazolin-5-amine hydrobromide](/img/structure/B2745754.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2745757.png)
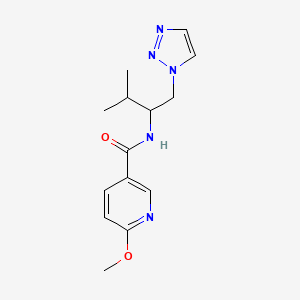
![3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2745762.png)
![6-((3-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2745763.png)
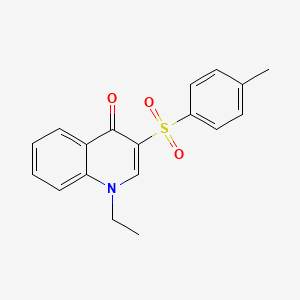
![N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2745766.png)
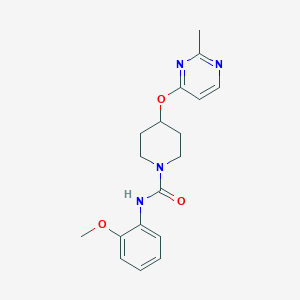
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2745768.png)
![7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2745770.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(phenylacetyl)piperidine](/img/structure/B2745771.png)
![7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime](/img/structure/B2745776.png)
